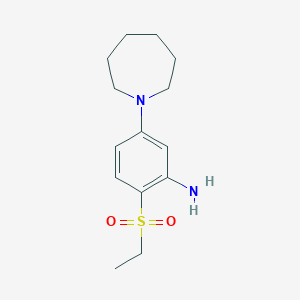

5-(1-Azepanyl)-2-(ethylsulfonyl)aniline

Übersicht

Beschreibung

5-(1-Azepanyl)-2-(ethylsulfonyl)aniline (AESA) is an aniline derivative with a unique structure. It has been studied for its potential in a variety of applications, ranging from chemical synthesis to biomedical research.

Wissenschaftliche Forschungsanwendungen

Novel Reactive Dyes Synthesis

Researchers have developed novel reactive dyes by using an intramolecular color matching combination based on azo and anthraquinone multiple chromophores. These dyes, synthesized using components like 1-amino-8-naphthol-3,6-disulfonic acid and 2-amino-5-naphthol-7-sulfonic Acid as coupling components, and sulfonyl aniline derivatives as diazo components, exhibit beautiful colors including taupe, violet, and claret-red. These dyes show excellent dyeing performances and fastness on cotton fabric, highlighting significant advantages in colors and reproducibility, potentially resolving low dyeing compatibility issues (Zhang et al., 2018).

Nonlinear Optical Applications

A study on polyphosphazenes with second-order nonlinear optical chromophore, where sulfonyl groups act as acceptors, has demonstrated a novel synthetic strategy. These polymers, featuring aniline or indole groups as side chains, show good solubility in common organic solvents and thermal stability. Their optical properties, including absorption and emission characteristics, have important implications for the development of advanced materials in photonics (Li et al., 2004).

Conductive Polymers

Research on the electropolymerization of aniline derivatives has led to the development of water-soluble, self-doped polymers. These studies explore the effects of synthesis conditions on conductivity and molecular weight distribution, contributing to the broader understanding of conductive polymers' synthesis and applications (Tang et al., 1998).

Pharmacological Fragment Synthesis

The synthesis of 5-(ethylsulfonyl)-2-methoxyaniline, a precursor to various protein-kinase inhibitors or enzyme modulators, highlights its significance as a pharmacophoric fragment in potent VEGFR2 inhibitors. This compound is part of structures in numerous compounds with biological activities, primarily antitumor properties. The study provides a synthesis pathway from commercially available precursors, offering a base for further pharmacological research (Murár et al., 2013).

Azo Dye Biodegradation

Investigations into the biodegradation of azo dyes in co-cultures of anaerobic granular sludge with aerobic aromatic amine-degrading cultures reveal a promising approach for the mineralization of azo dyes. This integrated anaerobic/aerobic process allows for the reductive cleavage of azo bonds, followed by the oxidative degradation of the resulting aromatic amines, potentially offering a comprehensive method for the treatment of azo dye-contaminated wastewater (Tan et al., 1999).

Eigenschaften

IUPAC Name |

5-(azepan-1-yl)-2-ethylsulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2S/c1-2-19(17,18)14-8-7-12(11-13(14)15)16-9-5-3-4-6-10-16/h7-8,11H,2-6,9-10,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAVIKNCUUHOLPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=C(C=C(C=C1)N2CCCCCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1-Azepanyl)-2-(ethylsulfonyl)aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1525230.png)

![3-[(3-Bromobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1525231.png)

![5-methoxy-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B1525235.png)

![3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1525236.png)

![3-[2-(Allyloxy)ethoxy]piperidine hydrochloride](/img/structure/B1525243.png)

![3-[(2-Bromophenoxy)methyl]piperidine hydrochloride](/img/structure/B1525244.png)

![3-{[2-Bromo-4-(tert-pentyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1525245.png)